



Application Notes and Protocols for MZ1-Mediated BRD4 Degradation via Western Blot

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For Researchers, Scientists, and Drug Development Professionals

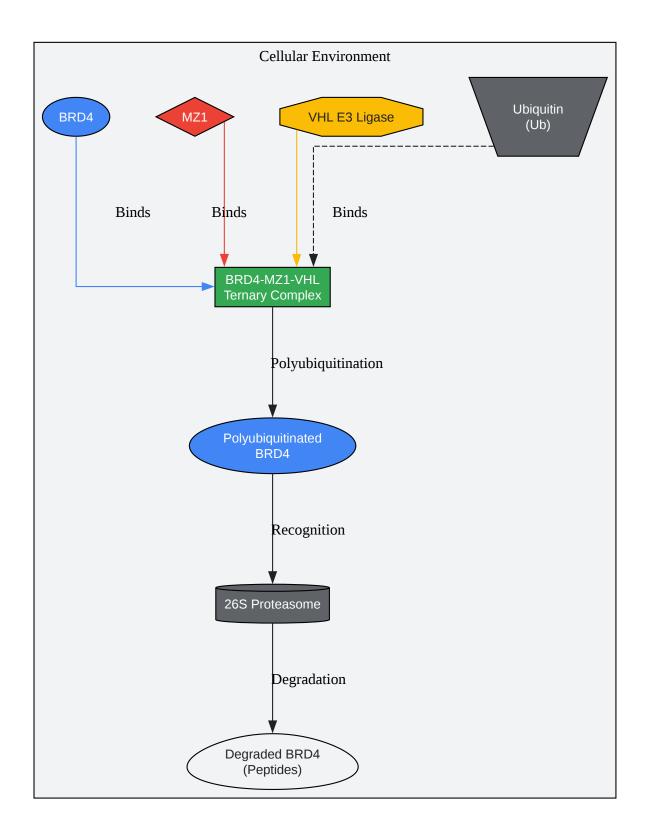
Introduction

MZ1 is a potent and selective small molecule degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, with a pronounced selectivity for BRD4.[1][2] As a Proteolysis Targeting Chimera (PROTAC), MZ1 functions by tethering BRD4 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][3] This targeted protein degradation approach offers a powerful tool for studying the function of BRD4 and presents a promising therapeutic strategy in various diseases, including cancer.[3][4] These application notes provide a detailed protocol for assessing MZ1-induced BRD4 degradation using Western blotting, a fundamental technique for monitoring changes in protein abundance.

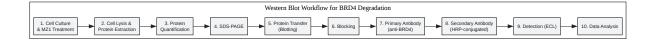
Signaling Pathway of MZ1-Mediated BRD4 Degradation

MZ1 is a heterobifunctional molecule composed of a ligand that binds to the BET bromodomains (derived from JQ1) and another ligand that recruits the VHL E3 ubiquitin ligase. [3][5] This dual binding induces the formation of a ternary complex between BRD4, MZ1, and VHL.[2] The VHL E3 ligase complex then polyubiquitinates BRD4, marking it for recognition and degradation by the 26S proteasome.[3] This process leads to a rapid and sustained reduction in cellular BRD4 levels.[1]









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